3-Chloro-6-((trifluoromethyl)sulfinyl)pyridazine
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Overview
Description
3-Chloro-6-((trifluoromethyl)sulfinyl)pyridazine is a heterocyclic compound with the molecular formula C5H2ClF3N2OS. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-((trifluoromethyl)sulfinyl)pyridazine typically involves the reaction of 3-chloropyridazine with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-((trifluoromethyl)sulfinyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyridazines .
Scientific Research Applications
3-Chloro-6-((trifluoromethyl)sulfinyl)pyridazine is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-6-((trifluoromethyl)sulfinyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-(trifluoromethyl)pyridazine: Similar in structure but lacks the sulfinyl group.
3-Chloro-6-(trifluoromethyl)phenylsulfinylpyridazine: Contains a phenylsulfinyl group instead of a trifluoromethylsulfinyl group
Uniqueness
3-Chloro-6-((trifluoromethyl)sulfinyl)pyridazine is unique due to the presence of both chlorine and trifluoromethylsulfinyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C5H2ClF3N2OS |
---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
3-chloro-6-(trifluoromethylsulfinyl)pyridazine |
InChI |
InChI=1S/C5H2ClF3N2OS/c6-3-1-2-4(11-10-3)13(12)5(7,8)9/h1-2H |
InChI Key |
FJMXURFZJOTVCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1S(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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